5-Quinolinamine, 6,7-dimethyl-
CAS No.: 56932-12-8
Cat. No.: VC16007216
Molecular Formula: C11H12N2
Molecular Weight: 172.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56932-12-8 |
|---|---|
| Molecular Formula | C11H12N2 |
| Molecular Weight | 172.23 g/mol |
| IUPAC Name | 6,7-dimethylquinolin-5-amine |
| Standard InChI | InChI=1S/C11H12N2/c1-7-6-10-9(4-3-5-13-10)11(12)8(7)2/h3-6H,12H2,1-2H3 |
| Standard InChI Key | FIXXDTUVJKKUNE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=CC=N2)C(=C1C)N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The IUPAC name for this compound, 6,7-dimethylquinolin-5-amine, reflects its substitution pattern: a quinoline backbone with methyl groups at positions 6 and 7 and an amino group at position 5. The canonical SMILES representation (CC1=CC2=C(C=CC=N2)C(=C1C)N) and InChIKey (FIXXDTUVJKKUNE-UHFFFAOYSA-N) provide unambiguous identifiers for its structure.
Table 1: Key Structural Descriptors
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | C₁₁H₁₂N₂ |
| Molecular Weight | 172.23 g/mol |
| IUPAC Name | 6,7-dimethylquinolin-5-amine |
| Canonical SMILES | CC1=CC2=C(C=CC=N2)C(=C1C)N |
| InChI Key | FIXXDTUVJKKUNE-UHFFFAOYSA-N |
The methyl groups at positions 6 and 7 introduce steric effects that influence molecular interactions, while the amino group at position 5 enhances hydrogen-bonding capabilities, critical for biological activity.
Synthesis and Chemical Reactivity
Synthetic Routes
Quinoline derivatives are typically synthesized via cyclization reactions. For 5-quinolinamine, 6,7-dimethyl-, potential routes include:
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Skraup Synthesis: Cyclization of 3,4-dimethylaniline with glycerol and sulfuric acid, followed by nitration and reduction to introduce the amino group.
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Friedländer Annulation: Condensation of 2-aminobenzaldehyde derivatives with ketones bearing methyl groups.
These methods often require optimization of reaction conditions (e.g., temperature, catalyst) to achieve regioselective substitutions.
Table 2: Comparative Analysis of Quinoline Synthesis Methods
| Method | Starting Materials | Key Challenges | Yield Range |
|---|---|---|---|
| Skraup Synthesis | Aniline derivatives | Control of exothermic reactions | 40–60% |
| Friedländer | Aminobenzaldehydes | Regioselectivity of substitutions | 50–70% |
Reactivity Profile
The amino and methyl groups dictate the compound’s reactivity:
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Amino Group: Participates in electrophilic substitution (e.g., acetylation, sulfonation) and serves as a directing group for further functionalization.
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Methyl Groups: Undergo oxidation to carboxylic acids under strong oxidizing conditions (e.g., KMnO₄/H⁺).
Physicochemical Properties
Experimental data on this compound’s physical properties remain sparse, but comparisons with analogs provide insights:
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Density: Estimated at 1.2–1.3 g/cm³ (similar to 6-nitro-5-quinolinamine ).
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Melting Point: Predicted to exceed 200°C based on methyl-substituted quinoline amines.
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Solubility: Limited water solubility due to aromaticity; soluble in polar aprotic solvents (e.g., DMSO, DMF).
Biological Activity and Applications
Table 3: Biological Activities of Related Quinoline Derivatives
| Compound | Activity | Mechanism |
|---|---|---|
| 6-Nitro-5-quinolinamine | Antimicrobial | Enzyme inhibition |
| 4-Amino-6,7-dimethylquinoline | Anticancer | DNA intercalation |
Materials Science Applications
Quinoline derivatives are explored as:
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Organic Semiconductors: Planar aromatic systems facilitate charge transport.
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Fluorescent Probes: Amino groups enable conjugation with biomolecules for imaging.
Future Research Directions
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